molecular formula C18H16N4O3 B5289677 Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate

Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate

Cat. No.: B5289677
M. Wt: 336.3 g/mol
InChI Key: YBAKLOBUCSAIDF-UHFFFAOYSA-N
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Description

Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential pharmacological properties .

Properties

IUPAC Name

ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-2-25-18(24)13-6-8-15(9-7-13)21-17(23)14-4-3-5-16(10-14)22-11-19-20-12-22/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAKLOBUCSAIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with biological receptors, influencing various pathways. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-[[3-(1,2,4-triazol-4-yl)benzoyl]amino]benzoate can be compared with other triazole-containing compounds such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Anastrozole: Used in cancer treatment, also featuring a triazole ring.

    Voriconazole: Another antifungal with a triazole core.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties .

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